molecular formula C14H14N2O5S2 B193746 Desacetylcephalothin CAS No. 5935-65-9

Desacetylcephalothin

Cat. No. B193746
CAS RN: 5935-65-9
M. Wt: 354.4 g/mol
InChI Key: HTBAVMIGXROYPQ-ZWNOBZJWSA-N
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Description

Desacetylcephalothin belongs to the class of organic compounds known as cephalosporins . It is a metabolite of cephalothin, a first-generation cephalosporin .


Synthesis Analysis

The synthesis of Desacetylcephalothin is related to the metabolism of cephalothin. Cephalothin is metabolized by tissue enzymes that cleave the ester linkage on the side chain of its dihydrothiazine ring . The resultant compound, desacetylcephalothin, appears in the urine and also circulates in serum with the parent drug .


Molecular Structure Analysis

Desacetylcephalothin is a compound containing a 1,2-thiazine fused to a 2-azetidinone to form an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof .

Scientific Research Applications

  • Detection in Body Fluids : Desacetylcephalothin can be detected in body fluids such as urine, plasma, synovial fluid, and cerebrospinal fluid using paper chromatographic procedures. This detection is crucial for understanding the distribution and metabolism of cephalothin in the body (Hoehn et al., 1970).

  • Quantitative Determination : High-pressure liquid chromatography has been utilized for the quantitative determination of desacetylcephalothin in serum. This method is sensitive, specific, accurate, and suitable for routine clinical use, aiding in pharmacokinetic investigations (Nilsson-Ehle et al., 1978).

  • Therapeutic Efficacy in Meningitis : In a study on experimental pneumococcal meningitis in rabbits, the penetration and half-life of desacetylcephalothin in cerebrospinal fluid were examined, providing insights into its therapeutic efficacy in bacterial meningitis (Nolan & Ulmer, 1980).

  • Antimicrobial Activity and Synergy : Desacetylcephalothin, along with desacetyl forms of other cephalosporins like cefotaxime and cephapirin, shows varying levels of antimicrobial activity. Synergy studies have shown that combinations of cephalothin/desacetylcephalothin can be effective against certain bacterial strains (Jones & Packer, 1984).

  • Role in Detoxification : Desacetylation of cephalothin to desacetylcephalothin in rabbit kidney cells has been identified as a detoxification mechanism. This finding is significant in understanding the nephrotoxic potential of cephalosporins (Hottendorf et al., 1987).

  • Pharmacokinetics in Animals : Studies on the pharmacokinetics and bioavailability of cephalothin in horse mares have shown that cephalothin is rapidly metabolized to desacetylcephalothin, providing insights into its pharmacokinetic behavior in veterinary applications (Ruoff & Samsonenko, 1985).

properties

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBAVMIGXROYPQ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974769
Record name 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcephalothin

CAS RN

5935-65-9
Record name Deacetylcephalothin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5935-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetylcephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
SL Neidleman, SC Pan, JA Last… - Journal of Medicinal …, 1970 - ACS Publications
… rapidly hydrolyzed to desacetylcephalothin in 10-20% yield in phosphate and borate buffers (pH 6-9, 100… The desacetylcephalothin formed was isolated as its cephalothin Me ester after …
Number of citations: 25 pubs.acs.org
CM Nolan, WC Ulmer Jr - Journal of Infectious Diseases, 1980 - academic.oup.com
… of desacetylcephalothin into CSF was related to its high serum level rather than to enhanced movement across the blood brain barrier; we found no evidence that desacetylcephalothin …
Number of citations: 26 academic.oup.com
MG Bergeron, BM Nguyen, S Trottier… - Antimicrobial Agents …, 1977 - Am Soc Microbiol
The conversion of cephalothin into a less active metabolite (desacetylcephalothin) might influence its distribution in tissues. An experimental rabbit model devised to determine …
Number of citations: 33 journals.asm.org
MM Hoehn, HW Murphy, CT Pugh… - Applied Microbiology, 1970 - Am Soc Microbiol
… of cephalothin and desacetylcephalothin is achieved, … of the controls cephalothin and desacetylcephalothin as well as clinical … On lane 3 we found only a trace of desacetylcephalothin …
Number of citations: 23 journals.asm.org
GH Hottendorf, DA Laska, PD Williams… - Journal of Toxicology …, 1987 - Taylor & Francis
… Quantitation of cephalothin and desacetylcephalothin in the sample was accomplished by … and desacetylcephalothin standards. Cephalothin and desacetylcephalothin exhibited …
Number of citations: 19 www.tandfonline.com
H SAKAMOTO, S MIYACHI, T MORIHANA… - ORAL …, 1983 - jstage.jst.go.jp
Cephalothin (CET) and its metabolite, desacetylcephalothin (DACETI were determined in human serum by using high performance liquid chromatography (HPLC), and the results …
Number of citations: 4 www.jstage.jst.go.jp
RN Jones, RR Packer - Diagnostic Microbiology and Infectious Disease, 1984 - Elsevier
… Synergy or partial synergy was demonstrated in 64% of 25 strains of Enterobacteriaceae and Staphylococcus aureus tested against cephalothin/desacetylcephalothin and cephapirin/…
Number of citations: 15 www.sciencedirect.com
WW Ruoff Jr, RA Sams - American Journal of Veterinary Research, 1985 - europepmc.org
… metabolized to desacetylcephalothin. Maximum plasma desacetylcephalothin concentrations … The apparent half-life of desacetylcephalothin in plasma was 41.6 minutes and its renal …
Number of citations: 18 europepmc.org
WE Wick - Antimicrobial agents and chemotherapy, 1965 - pubmed.ncbi.nlm.nih.gov
In vitro and in vivo laboratory comparison of cephalothin and desacetylcephalothin In vitro and in vivo laboratory comparison of cephalothin and desacetylcephalothin …
Number of citations: 95 pubmed.ncbi.nlm.nih.gov
JA Edwards, A Guzman, R Johnson, PJ Beeby… - Tetrahedron …, 1974 - Elsevier
The synthesis of the intermediate thiazine was achieved as follows. Partial saponification (1 equiv. NaOH in MeOH) of diethyl furan-3, 4-dicarboxylate(2) gave the monoester z7, mp 137'…
Number of citations: 14 www.sciencedirect.com

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